4-[Di-(6-acetoxyhexyl)amino]benzaldehyde
Description
4-[Di-(6-acetoxyhexyl)amino]benzaldehyde is a benzaldehyde derivative featuring two 6-acetoxyhexyl chains attached to the amino group at the para position of the benzaldehyde core. This compound is structurally characterized by its long, branched alkyl chains terminated with acetoxy groups, which significantly influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. Benzaldehyde derivatives are widely utilized in medicinal chemistry and materials science due to their versatility as intermediates for synthesizing pharmaceuticals, polymers, and ligands . The acetoxyhexyl substituents in this compound likely enhance its stability and membrane permeability, making it a candidate for drug delivery systems or bioactive molecule synthesis.
Properties
CAS No. |
120654-40-2 |
|---|---|
Molecular Formula |
C23H35NO5 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[N-(6-acetyloxyhexyl)-4-formylanilino]hexyl acetate |
InChI |
InChI=1S/C23H35NO5/c1-20(26)28-17-9-5-3-7-15-24(23-13-11-22(19-25)12-14-23)16-8-4-6-10-18-29-21(2)27/h11-14,19H,3-10,15-18H2,1-2H3 |
InChI Key |
YRZHEORNJQYMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCN(CCCCCCOC(=O)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Benzaldehyde Derivatives
*Molecular weights estimated based on structural formulas.
- Substituent Effects: The acetoxyhexyl chains in the target compound introduce steric bulk and lipophilicity, contrasting with smaller substituents like -OH (4-hydroxybenzaldehyde) or -N(CH₃)₂ (4-dimethylaminobenzaldehyde). The electron-withdrawing formyl group at the para position in all derivatives moderates the electronic effects of substituents.
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